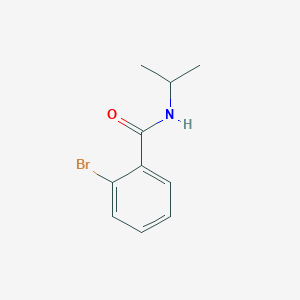

2-Bromo-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAGIJZTHYEKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366083 | |

| Record name | 2-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-90-8 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64141-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N-isopropylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in understanding and execution.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Solid |

| Thionyl chloride | SOCl₂ | 118.97 | Liquid |

| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Liquid |

| Isopropylamine | C₃H₉N | 59.11 | Liquid |

| Triethylamine | C₆H₁₅N | 101.19 | Liquid |

| This compound | C₁₀H₁₂BrNO | 242.11[1] | Solid (assumed) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with isopropylamine to form the desired amide.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

This protocol details the synthesis of 2-bromobenzoyl chloride using thionyl chloride.

Materials and Reagents:

-

2-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the amide formation reaction between 2-bromobenzoyl chloride and isopropylamine.

Materials and Reagents:

-

2-Bromobenzoyl chloride (from Step 1)

-

Isopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical stoichiometry used in the synthesis of this compound.

| Reagent | Step | Equivalents | Molar Mass ( g/mol ) |

| 2-Bromobenzoic acid | 1 | 1.0 | 201.02 |

| Thionyl chloride | 1 | 2.0 - 3.0 | 118.97 |

| 2-Bromobenzoyl chloride | 2 | 1.0 | 219.46 |

| Isopropylamine | 2 | 1.1 | 59.11 |

| Triethylamine | 2 | 1.2 | 101.19 |

Visualizations

Reaction Scheme

The following diagram illustrates the two-step synthesis of this compound from 2-bromobenzoic acid.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.

Caption: Simplified mechanism of amide formation via nucleophilic acyl substitution.

References

Compound Profile: Physicochemical and Spectroscopic Characterization

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide: Properties, Synthesis, and Reactivity for Drug Development Professionals

As a cornerstone in contemporary medicinal chemistry and synthetic route design, this compound presents a versatile scaffold for the development of novel therapeutics. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its chemical properties, synthesis, and reactivity, underpinned by field-proven insights and authoritative references.

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Physicochemical Properties

This compound, with the CAS Number 64141-90-8, is a halogenated aromatic amide.[1] Its core structure consists of a benzamide moiety with a bromine atom at the ortho position of the phenyl ring and an isopropyl group attached to the amide nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| IUPAC Name | 2-bromo-N-(propan-2-yl)benzamide | [1] |

| Synonyms | N-Isopropyl 2-bromobenzamide, 2-bromo-N-propan-2-ylbenzamide | [1] |

| CAS Number | 64141-90-8 | [1] |

Spectroscopic Signature

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as a multiplet in the downfield region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups.

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly influenced), and the carbons of the isopropyl group.[2][3]

-

-

Mass Spectrometry (MS) : The mass spectrum of this compound is distinguished by the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a clear diagnostic marker.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O (amide I) stretching vibration (around 1640 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic groups.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of isopropylamine with 2-bromobenzoyl chloride. This method is robust and can be adapted for the synthesis of a variety of N-substituted benzamides.

Synthetic Workflow Diagram

Caption: A generalized workflow for the two-step synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Isopropylamine

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of 2-Bromobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid.

-

Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve isopropylamine and pyridine in anhydrous DCM in a separate flask and cool the mixture in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The presence of the ortho-bromo substituent makes this compound a valuable precursor for a variety of transition metal-catalyzed cross-coupling and cyclization reactions, which are pivotal in the synthesis of complex heterocyclic structures found in many pharmaceuticals.

Key Reactions of 2-Bromobenzamides

-

Palladium- and Copper-Catalyzed Cross-Coupling Reactions : The C-Br bond is susceptible to oxidative addition by palladium and copper catalysts, enabling the formation of C-C, C-N, and C-O bonds. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of diverse substituents at the 2-position of the benzamide core.

-

Cobalt-Catalyzed Cyclization Reactions : Recent studies have demonstrated the utility of cobalt catalysts in the cyclization of 2-bromobenzamides with various coupling partners. For instance, the reaction with alkynes can lead to the formation of isoquinolones or 2-vinyl benzamides, with the product outcome being controlled by the choice of ligand.[5] Similarly, cyclization with carbodiimides provides a novel route to 3-(imino)isoindolin-1-ones.[6][7] These heterocyclic motifs are of significant interest in medicinal chemistry.

Reactivity Logic Diagram

Caption: Key transition metal-catalyzed reactions involving the C-Br bond of 2-bromobenzamides.

Potential Pharmacological Applications

While specific biological activity data for this compound is limited, the broader class of N-substituted benzamides and related structures has been investigated for various therapeutic applications:

-

Antimicrobial and Antifungal Agents : Derivatives of 2-Bromo-N-phenylbenzamide have shown activity against pathogenic fungi and bacteria, particularly Gram-positive strains.[8]

-

Anti-inflammatory Activity : Some benzamide derivatives have demonstrated potential as anti-inflammatory agents by inhibiting trypsin activity.[8]

-

Anticancer Agents : The benzamide scaffold is a component of several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects on cancer cell lines.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists and drug development professionals. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthetic accessibility and a rich reactivity profile, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A comprehensive understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

-

MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35306-75-3, 3-Bromo-N-isopropylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Bromo-N-benzylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]

-

ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemSynthesis. (2025). N-isopropylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cas 35306-75-3,3-Bromo-N-isopropylbenzamide | lookchem [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. kscl.co.in [kscl.co.in]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide (CAS No. 64141-90-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-Bromo-N-isopropylbenzamide. This guide is compiled based on established chemical principles and data from structurally related compounds. The experimental protocols provided are generalized and would require optimization for the specific synthesis and analysis of this compound.

Core Compound Identification and Properties

Initially cited with CAS number 52613-35-1, publicly available chemical databases confirm the correct CAS number for this compound to be 64141-90-8 .[1] This halogenated benzamide derivative possesses a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, largely based on computational predictions from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | PubChem[1] |

| Molecular Weight | 242.11 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-N-(propan-2-yl)benzamide | PubChem[1] |

| CAS Number | 64141-90-8 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 241.01023 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.01023 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Synthesis and Characterization

A standard and widely applicable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. For this compound, this would involve the reaction of 2-bromobenzoyl chloride with isopropylamine.

Proposed Synthetic Pathway

General Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[2]

Materials:

-

2-Bromobenzoyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzoyl and isopropyl groups.

2. Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve cleavage of the amide bond.

Potential Biological Activities and Experimental Protocols

While no specific biological activity has been reported for this compound, related N-substituted benzamides have demonstrated a range of activities, including antimicrobial and anti-inflammatory properties.[3][4] The following are generalized protocols for assessing these potential activities.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay (Trypsin Inhibition)

This assay measures the ability of a compound to inhibit the activity of the protease trypsin, which is involved in inflammatory processes.[3][4]

Materials:

-

Test compound (this compound)

-

Trypsin solution

-

Casein solution

-

Tris-HCl buffer

-

Perchloric acid

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the test compound.

-

Mix the test compound solution with the trypsin solution and incubate.

-

Add the casein substrate and incubate further.

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of hydrolyzed casein.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Putative Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, based on the activities of other benzamide derivatives, several potential pathways could be investigated. For instance, some benzamides are known to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Others have been shown to modulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response.[5]

Hypothetical Experimental Workflow for Mechanism of Action Studies

References

- 1. This compound | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Bromo-N-isopropylbenzamide

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the core physicochemical properties of 2-Bromo-N-isopropylbenzamide, a compound of interest in synthetic chemistry and pharmaceutical research. The data herein is compiled from established chemical databases.

Core Compound Data

Quantitative properties for this compound are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 242.11 g/mol | PubChem[1] |

| Molecular Formula | C10H12BrNO | PubChem[1] |

| CAS Number | 64141-90-8 | PubChem[1] |

| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide | PubChem[1] |

| Monoisotopic Mass | 241.01023 Da | PubChem[1] |

Experimental Protocols & Methodologies

The determination of molecular weight for a compound like this compound is typically achieved through standard analytical techniques. The most common and precise method is Mass Spectrometry (MS) .

Methodology Overview: Mass Spectrometry

-

Ionization: The synthesized and purified compound is first vaporized and then ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the spectrum corresponding to the molecular ion (M+) or a related adduct (e.g., [M+H]+) allows for the direct determination of the monoisotopic mass. The average molecular weight is calculated based on the compound's molecular formula and the weighted average of the natural abundances of the constituent isotopes.

Visualization of Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound, including the pivotal step of molecular weight verification.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-N-isopropylbenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Bromo-N-isopropylbenzamide. This guide provides a detailed framework for determining the solubility of this compound, including established experimental protocols and data presentation formats. To serve as a valuable reference, quantitative solubility data for the structurally related parent compound, benzamide, is included for illustrative purposes. The methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity. Solubility dictates the bioavailability of a compound, influences its absorption and distribution in biological systems, and is a key parameter in designing purification processes such as crystallization. This technical guide outlines the standard methodologies for determining the solubility of compounds like this compound and provides a template for the presentation of such data.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound is provided below. It is important to note that these are theoretical values and experimental determination is recommended for confirmation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | PubChem[1] |

| Molecular Weight | 242.11 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Quantitative Solubility Data (Illustrative Example: Benzamide)

While specific data for this compound is unavailable, the following tables present the mole fraction solubility of the parent compound, benzamide, in various organic solvents at different temperatures. This data is intended to illustrate the format for presenting such findings and to provide a comparative reference. The solubility of benzamide generally increases with temperature.[2] In many common solvents, the order of solubility for benzamide is: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2]

Table 1: Mole Fraction Solubility of Benzamide in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Water |

| 283.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 298.15 | 0.092 | Data not available | Data not available | Data not available | 0.002 |

| 313.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 323.15 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The table is populated with example data points to illustrate the structure. A comprehensive dataset would include values for all listed temperatures and solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of physicochemical characterization. The following protocols outline the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility and a qualitative assessment for rapid solvent screening.

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Protocol:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a constant temperature bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Selected organic solvents

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid remaining. Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes.

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: A flowchart for the qualitative assessment of solubility.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-N-isopropylbenzamide

Disclaimer: The mechanism of action for 2-Bromo-N-isopropylbenzamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a series of hypothesized mechanisms based on the known biological activities of structurally related benzamide derivatives. The proposed pathways, experimental protocols, and quantitative data are theoretical and intended to provide a framework for future investigation.

Introduction

This compound is a synthetic small molecule belonging to the benzamide class of compounds. While direct studies on its biological targets are limited, the broader benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically significant drugs. These compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide will explore plausible mechanisms of action for this compound by drawing parallels with analogous compounds.

Hypothesized Mechanisms of Action

Based on the activities of structurally related molecules, three potential mechanisms of action are proposed for this compound:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): The benzamide core is present in known inhibitors of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.

-

Inhibition of Histone Deacetylases (HDACs): Several benzamide derivatives have been identified as potent HDAC inhibitors, which play a crucial role in epigenetic regulation and are significant targets in oncology.

-

Antimicrobial Activity: Derivatives of N-phenylbenzamide have demonstrated efficacy against various bacterial and fungal pathogens.

Hypothetical Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the synthesis of guanine nucleotides. Proliferating cells, such as cancer cells, have a high demand for nucleotides, making IMPDH an attractive target for anticancer drug development. Benzamide riboside, for example, is metabolized to an analogue of NAD that potently inhibits IMPDH.[1]

It is plausible that this compound could exhibit inhibitory activity against IMPDH, thereby depleting the intracellular pool of guanine nucleotides and arresting cell proliferation.

Signaling Pathway Diagram:

Hypothetical Quantitative Data:

| Target | IC₅₀ (µM) | Assay Type |

| IMPDH1 | 15.2 | Enzyme Inhibition |

| IMPDH2 | 5.8 | Enzyme Inhibition |

| A549 Cell Line | 12.5 | Cell Proliferation |

| HeLa Cell Line | 9.7 | Cell Proliferation |

Experimental Protocol: IMPDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IMPDH1 and IMPDH2.

-

Materials: Recombinant human IMPDH1 and IMPDH2, IMP substrate, NAD+, potassium phosphate buffer, 96-well UV-transparent microplates, spectrophotometer.

-

Procedure:

-

Prepare a reaction buffer containing potassium phosphate and other necessary co-factors.

-

Serially dilute this compound in DMSO to achieve a range of concentrations.

-

Add the reaction buffer, IMP, and NAD+ to the wells of a 96-well plate.

-

Add the diluted compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the IMPDH enzyme to each well.

-

Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time at 37°C.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Hypothetical Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Overexpression of certain HDACs is associated with various cancers, making them a validated target for cancer therapy. A number of benzamide derivatives have been shown to be effective HDAC inhibitors.[2] this compound may act by binding to the active site of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.

Logical Relationship Diagram:

Hypothetical Quantitative Data:

| Target | IC₅₀ (nM) | Assay Type |

| HDAC1 | 85 | Enzyme Inhibition |

| HDAC2 | 120 | Enzyme Inhibition |

| HDAC3 | 250 | Enzyme Inhibition |

| HDAC6 | 950 | Enzyme Inhibition |

Experimental Protocol: In Vitro HDAC Activity Assay

-

Objective: To quantify the inhibitory effect of this compound on the activity of various HDAC isoforms.

-

Materials: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer, 96-well black microplates, fluorometric plate reader.

-

Procedure:

-

Serially dilute the test compound in assay buffer.

-

Add the diluted compound or vehicle control to the wells of a 96-well plate.

-

Add the HDAC enzyme to each well and incubate briefly at 37°C.

-

Add the fluorogenic substrate to initiate the enzymatic reaction and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution, which also generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Hypothetical Mechanism: Antimicrobial Activity

The chemical scaffold of N-phenylbenzamide, which is closely related to this compound, has been associated with antimicrobial and antifungal properties.[3] The mechanism of action for such compounds can vary, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow Diagram:

Hypothetical Quantitative Data:

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

| Candida albicans | 64 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected microorganisms.

-

Materials: Test compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microplates, microbial cultures, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

-

Conclusion

While the precise mechanism of action for this compound remains to be experimentally defined, the established pharmacology of the benzamide scaffold provides a strong basis for targeted investigation. The hypothesized mechanisms presented in this guide—inhibition of IMPDH, inhibition of HDACs, and antimicrobial activity—offer promising avenues for future research. The detailed experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this compound. It is imperative that these theoretical frameworks are subjected to rigorous experimental validation to ascertain the true biological function of this compound.

References

Spectroscopic Profile of 2-Bromo-N-isopropylbenzamide: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-N-isopropylbenzamide. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar N-substituted benzamides and brominated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic C-H (ortho to C=O) |

| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic C-H |

| ~ 6.0 - 6.5 | Broad Singlet | 1H | N-H (Amide) |

| ~ 4.1 - 4.3 | Septet | 1H | C-H (isopropyl) |

| ~ 1.2 - 1.3 | Doublet | 6H | CH₃ (isopropyl) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C=O (Amide) |

| ~ 135 - 138 | Aromatic C-Br |

| ~ 130 - 133 | Aromatic C-H |

| ~ 127 - 130 | Aromatic C-H |

| ~ 125 - 128 | Aromatic C-H |

| ~ 120 - 123 | Aromatic C-C=O |

| ~ 42 - 45 | C-H (isopropyl) |

| ~ 22 - 24 | CH₃ (isopropyl) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 241/243 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |

| 183/185 | Fragment from loss of isopropyl group (-C₃H₇) |

| 155/157 | Fragment from loss of CONHCH(CH₃)₂ |

| 120 | Fragment from loss of Br and subsequent rearrangement |

| 76 | Benzene ring fragment |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H Stretch (Amide) |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2850 - 2980 | Medium | Aliphatic C-H Stretch (isopropyl) |

| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1520 - 1570 | Medium | N-H Bend (Amide II) |

| ~ 1450 - 1600 | Medium | Aromatic C=C Stretch |

| ~ 1200 - 1300 | Medium | C-N Stretch |

| ~ 650 - 750 | Strong | C-Br Stretch |

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and place it in a small, clean, and dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

-

Gently vortex the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup (based on a 500 MHz spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 100 mg)

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr in an agate mortar and grind it to a fine powder.

-

Add 1-2 mg of this compound to the mortar.

-

Grind the sample and KBr together until a fine, homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (<1 mg)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 µg/mL.[3]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ionization mode to Electron Ionization (EI).

-

The electron energy is typically set to 70 eV.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile samples, a direct insertion probe can be used.[4]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak, noting the characteristic M+ and M+2 isotopic pattern for bromine.[5]

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide to the Selection and Application of Starting Materials for the Synthesis of 2-Bromo-N-isopropylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the critical considerations for selecting starting materials and synthetic methodologies. We will explore the two primary routes: the traditional acid chloride pathway and modern direct amide coupling reactions. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide includes protocols for the characterization of the final product and essential safety information for all reagents.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The strategic placement of the bromo and isopropylamide functionalities allows for diverse downstream modifications, making it a valuable precursor in the development of novel therapeutics and crop protection agents. The efficiency and scalability of its synthesis are therefore of paramount importance. The choice of starting materials and the synthetic route employed directly impact yield, purity, and cost-effectiveness. This guide aims to provide the reader with the necessary technical insights to make informed decisions in the laboratory setting.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is primarily achieved through the formation of an amide bond between a 2-bromobenzoic acid derivative and isopropylamine. The two most prevalent strategies to achieve this transformation are:

-

Route 1: The Acid Chloride Pathway. This classic, two-step approach involves the initial conversion of 2-bromobenzoic acid to the highly reactive 2-bromobenzoyl chloride, which is subsequently reacted with isopropylamine.

-

Route 2: Direct Amide Coupling. This more contemporary approach utilizes coupling agents to facilitate the direct formation of the amide bond from 2-bromobenzoic acid and isopropylamine in a single step.

The selection between these two routes depends on several factors, including the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product.

Route 1: The Acid Chloride Pathway

This method is renowned for its high yields and the relatively low cost of the activating agent, thionyl chloride. However, it involves the handling of a corrosive and moisture-sensitive intermediate.

Rationale and Mechanistic Insight

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to the formation of a stable ammonium carboxylate salt.[1][2] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group.[2]

To overcome this, 2-bromobenzoic acid is first converted to 2-bromobenzoyl chloride. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by the amine.[3] The chloride ion is also an excellent leaving group, facilitating the reaction.[2]

Experimental Protocols

This protocol details the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using thionyl chloride.

-

Materials:

-

2-Bromobenzoic acid (C₇H₅BrO₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry glassware and magnetic stirrer

-

Reflux condenser with a drying tube

-

-

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq).

-

Add anhydrous DCM or toluene.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.[4]

-

Heat the reaction mixture to reflux (approx. 40°C for DCM, or 70-80°C if neat) for 2-3 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification.[5]

-

This protocol describes the amidation of 2-bromobenzoyl chloride with isopropylamine under Schotten-Baumann conditions.[][7]

-

Materials:

-

Crude 2-bromobenzoyl chloride (from Step 1)

-

Isopropylamine (C₃H₉N)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

-

Dissolve the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a separate flask.

-

Slowly add the 2-bromobenzoyl chloride solution to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualization of the Acid Chloride Workflow

Caption: Workflow for the synthesis of this compound via the acid chloride pathway.

Route 2: Direct Amide Coupling

This approach has gained popularity due to its operational simplicity (one-pot reaction) and milder reaction conditions, which are often more suitable for sensitive substrates.

Rationale and Mechanistic Insight

Direct amide coupling methods rely on the use of coupling agents, such as carbodiimides, to activate the carboxylic acid in situ.[1] A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[8]

The mechanism proceeds as follows:

-

The carboxylic acid (2-bromobenzoic acid) adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9]

-

This unstable intermediate can be intercepted by a nucleophile. In the presence of HOBt, it rapidly forms an active HOBt ester. This step is crucial as it minimizes the risk of racemization if chiral centers are present and reduces the formation of the N-acylurea byproduct.[8]

-

The amine (isopropylamine) then attacks the carbonyl group of the HOBt ester, which is more stable than the O-acylisourea but still sufficiently reactive, to form the desired amide bond and regenerate HOBt.[8]

Experimental Protocol

This protocol details the direct coupling of 2-bromobenzoic acid and isopropylamine using EDC and HOBt.

-

Materials:

-

2-Bromobenzoic acid (C₇H₅BrO₂)

-

Isopropylamine (C₃H₉N)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup and purification reagents as in Route 1.

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and isopropylamine (1.1 eq) in anhydrous DCM or DMF.[8]

-

Cool the solution to 0°C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

-

Add DIPEA (2.5 eq) dropwise.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic phase with water (to remove the urea byproduct of EDC), 1M HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Visualization of the Direct Coupling Workflow

Caption: Workflow for the synthesis of this compound via direct amide coupling.

Comparative Analysis of Synthetic Routes

| Feature | Acid Chloride Pathway | Direct Amide Coupling |

| Starting Materials | 2-Bromobenzoic acid, Thionyl chloride, Isopropylamine, Base | 2-Bromobenzoic acid, Isopropylamine, Coupling agents (EDC, HOBt), Base |

| Number of Steps | Two distinct synthetic steps | One-pot reaction |

| Reaction Conditions | Can require heating (reflux); generates corrosive HCl and SO₂ gas | Generally milder conditions (0°C to room temperature) |

| Yields | Typically high | Generally good to high, but can be substrate-dependent |

| Purity & Byproducts | Byproducts (excess SOCl₂) are volatile and easily removed. | Byproducts (e.g., dicyclohexylurea if DCC is used, or water-soluble urea from EDC) require specific workup procedures for removal.[10] |

| Cost | Thionyl chloride is inexpensive. | Coupling agents like EDC and HOBt are more expensive. |

| Safety & Handling | Thionyl chloride is highly corrosive and moisture-sensitive.[11] The intermediate acyl chloride is also reactive and moisture-sensitive. | Coupling agents are generally less hazardous, though care should still be taken. EDC is water-soluble, simplifying handling. |

| Substrate Scope | Highly reliable for a broad range of substrates. | Very broad scope, particularly effective for sensitive or sterically hindered substrates where harsh conditions are not tolerated.[12] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), a multiplet for the isopropyl CH proton, a doublet for the isopropyl CH₃ protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the carbonyl carbon (around 165-170 ppm), aromatic carbons (120-140 ppm), and the isopropyl carbons. |

| IR Spectroscopy | A characteristic C=O stretching vibration for the amide at ~1640-1680 cm⁻¹, and an N-H stretching vibration at ~3300-3500 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₁₀H₁₂BrNO. |

| Melting Point | A sharp melting point indicates high purity. |

Safety and Handling of Starting Materials

| Reagent | Key Hazards | Recommended Precautions |

| 2-Bromobenzoic Acid | Harmful if swallowed. Causes skin and serious eye irritation.[13] | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[13] |

| Isopropylamine | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE). |

| Thionyl Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[11][14] | Handle in a chemical fume hood. Wear appropriate PPE. Ensure all glassware is dry. Keep away from water.[11] |

| EDC·HCl | Causes serious eye irritation. | Wear eye protection. Avoid breathing dust. |

| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. | Use in a well-ventilated area or fume hood. Wear appropriate PPE. |

Conclusion

The synthesis of this compound can be effectively achieved through either the acid chloride pathway or direct amide coupling. The acid chloride route is a robust and cost-effective method, particularly for large-scale synthesis, provided that the appropriate safety measures for handling thionyl chloride are in place. The direct amide coupling route offers milder reaction conditions and operational simplicity, making it an excellent choice for laboratory-scale synthesis and for substrates that may be sensitive to the harsher conditions of the acid chloride method. A thorough understanding of the principles, protocols, and safety considerations outlined in this guide will enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fishersci.com [fishersci.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Discovery and history of 2-Bromo-N-isopropylbenzamide

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's history, detailed synthesis protocols, physicochemical properties, and its role in modern chemical research, grounding all claims in verifiable, authoritative sources.

Introduction and Core Characteristics

This compound, with the IUPAC name 2-bromo-N-propan-2-ylbenzamide , is an organic compound that belongs to the class of benzamides. It is characterized by a benzene ring substituted with a bromine atom at the ortho position and an amide group functionalized with an isopropyl substituent. Its structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While not widely known as an end-product, its utility as a building block is significant in creating targeted molecular architectures.

The core physical and chemical properties of this compound are summarized below, derived from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| CAS Number | 64141-90-8 |

| IUPAC Name | 2-bromo-N-propan-2-ylbenzamide |

| Synonyms | N-Isopropyl 2-bromobenzamide |

Discovery and Historical Context

While the precise date of the first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader development of amide synthesis and the use of halogenated benzene derivatives in medicinal chemistry. The presence of patents associated with this chemical structure points to its application in proprietary synthetic pathways, often as an intermediate that is not the primary focus of the publication but a necessary step towards a final, often biologically active, compound.[1] Its history is one of utility, serving as a reliable intermediate in the construction of larger molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The most common and industrially scalable method involves the reaction of an activated carboxylic acid derivative of 2-bromobenzoic acid with isopropylamine. Below, we detail the primary synthetic route via an acid chloride intermediate, a robust and well-established method.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process, starting from 2-bromobenzoic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for amide synthesis from acid chlorides, analogous to methods described for similar structures.[2]

Step 1: Formation of 2-Bromobenzoyl Chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-bromobenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert nitrogen atmosphere, carefully add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is considered complete when the solid benzoic acid has fully dissolved and the evolution of gas has ceased.

-

Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is a liquid and is often used directly in the next step without further purification.

Step 2: Amidation to form this compound

-

Preparation: In a separate flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base, such as pyridine or triethylamine (~1.5 eq), in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the crude 2-bromobenzoyl chloride (1.0 eq) from Step 1 to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality and Experimental Choices

-

Activation of Carboxylic Acid: The carboxylic acid is a poor electrophile. Its conversion to the highly reactive acid chloride with thionyl chloride is a critical activation step. The lone pair on the hydroxyl group attacks the sulfur atom of SOCl₂, leading to a series of steps that result in the release of SO₂ and HCl gases and the formation of the acid chloride.[2]

-

Use of Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis. All glassware must be dry, and anhydrous solvents should be used to prevent the acid chloride from reverting to the carboxylic acid.[2]

-

Role of the Base: The reaction of the acid chloride with isopropylamine generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine or triethylamine) is essential to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]

-

Controlled Temperature: The initial addition of the acid chloride is performed at 0 °C to manage the exothermic nature of the reaction and prevent the formation of side products.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of two key functional handles:

-

The Bromine Atom: The ortho-bromine substituent is a key site for further functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is particularly useful in building complex molecular scaffolds.

-

The Amide Moiety: The amide group itself can influence the electronic properties of the benzene ring and can be a site for further chemical modification, although it is generally more stable.

A notable application area is in the synthesis of quinazolinone derivatives . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a copper-catalyzed reaction where a 2-halobenzamide derivative undergoes an intramolecular C-H amidation, a process for which this compound is a suitable precursor.[4]

Conclusion

This compound is a foundational intermediate whose importance lies not in its own applications, but in its role as a precursor for more complex and often biologically active molecules. Understanding its synthesis, reactivity, and the rationale behind its experimental protocols provides researchers with the tools to effectively utilize this compound in the development of novel chemical entities. Its straightforward and robust synthesis makes it an accessible and valuable component in the synthetic chemist's toolbox.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

Sources

Potential Research Areas for 2-Bromo-N-isopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-isopropylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific research on this particular molecule is limited, its structural features—a substituted benzamide scaffold—place it within a class of compounds known for a wide range of biological activities. This technical guide aims to explore potential research avenues for this compound by drawing parallels with structurally related compounds. The guide will detail potential therapeutic applications, propose experimental protocols for synthesis and biological evaluation, and present hypothetical signaling pathways and workflows to stimulate further investigation into this promising chemical entity.